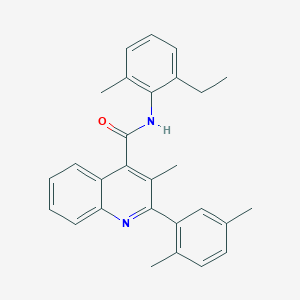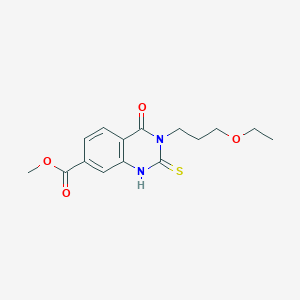![molecular formula C18H22N2O6S2 B4640712 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4640712.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves complex chemical reactions aimed at introducing sulfonyl groups to the piperazine backbone. For instance, 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed, showcasing the process of introducing sulfonyl groups to create compounds with high selectivity and affinity in their target applications (Borrmann et al., 2009). Such methodologies could be extrapolated to the synthesis of “1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine,” focusing on optimizing reaction conditions to achieve high yield and purity.
Molecular Structure Analysis
The molecular structure of compounds similar to “1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine” is often characterized by X-ray crystallography, providing insights into their crystal systems, bond lengths, angles, and conformational dynamics. The compound 4-Phenyl-piperazine-1-sulfonamide, for example, showcases the typical structural features of piperazine derivatives, including the arrangement of sulfonyl groups and their interaction with the piperazine nucleus (Berredjem et al., 2010). Such structural analyses are crucial for understanding the chemical behavior and potential interactions of “1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine” with biological targets or other chemical entities.
Chemical Reactions and Properties
Piperazine derivatives undergo a range of chemical reactions, including sulfonation, alkylation, and coupling with various functional groups, which significantly affect their chemical properties. For example, the reactivity of the piperazine nucleus towards different electrophiles and nucleophiles can lead to a wide array of derivatives with varied biological and chemical properties. The process of sulfomethylation of piperazine compounds introduces methanesulfonate groups, altering their solubility, reactivity, and potential for further chemical modifications (van Westrenen & Sherry, 1992).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-25-17-9-8-16(14-18(17)26-2)28(23,24)20-12-10-19(11-13-20)27(21,22)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEZFJLVVDXTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-fluorophenyl)-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4640634.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4640658.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4640666.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4640668.png)
![5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4640675.png)

![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4640685.png)
![5-(4-bromobenzylidene)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4640696.png)
![N-[4-(4-morpholinyl)benzyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4640697.png)
![1-benzyl-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B4640701.png)
![2-ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4640709.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4640714.png)

![4-bromo-N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]benzamide](/img/structure/B4640722.png)